molecular formula C25H27N3O6 B2612133 4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide CAS No. 942011-67-8

4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide

Cat. No. B2612133
CAS RN: 942011-67-8
M. Wt: 465.506
InChI Key: NWRSIMMFKXGVBC-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Photoluminescence Properties

A study by Lin-Fang Shi et al. (2012) on novel luminescent Eu(III) complexes, incorporating naphthalene derivatives and morpholine components, demonstrated the compounds' efficient sensitization by ligands, resulting in high-intensity, narrow half-peak width, monochromic light emissions. These properties suggest potential applications in photoluminescence and optoelectronic devices (Shi et al., 2012).

Anticancer and Antibacterial Activities

Another study by P. Ravichandiran et al. (2015) synthesized a series of naphthalene-1,4-dione derivatives, demonstrating that certain compounds exhibited significant antibacterial activity, with one compound showing a notably low minimum inhibitory concentration (MIC) against Proteus vulgaris. This suggests the potential for these compounds to be further explored for antibacterial applications (Ravichandiran et al., 2015).

Nonlinear Optical Properties

A study focused on the nonlinear optical (NLO) properties of N-[(Naphthalen-5-yl)methyl]-4-nitrobenzamine revealed significant first static hyperpolarizability, indicating potential applications in photovoltaic device fabrication due to enhanced NLO responses (Varghese et al., 2019).

Synthetic Methodologies and Chemical Interactions

Research by Zhaofu Fei et al. (2001) on the reactivity of 2,4-(naphthalene-1,8-diyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with various nucleophiles, including morpholine, highlights the importance of understanding chemical reactivity and interaction mechanisms for developing new synthetic routes and applications in chemical synthesis (Fei et al., 2001).

properties

IUPAC Name

4,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6/c1-32-23-14-20(21(28(30)31)15-24(23)33-2)25(29)26-16-22(27-10-12-34-13-11-27)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,14-15,22H,10-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRSIMMFKXGVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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